molecular formula C14H18N4O B7474461 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone

1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone

Cat. No.: B7474461
M. Wt: 258.32 g/mol
InChI Key: OOBAFSNXXGVYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone is a synthetic organic compound that features both azepane and benzotriazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone typically involves the reaction of azepane with a benzotriazole derivative under specific conditions

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially yield simpler derivatives or intermediates.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone might include other azepane or benzotriazole derivatives, such as:

  • 1-(azepan-1-yl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its combination of azepane and benzotriazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(benzotriazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(17-9-5-1-2-6-10-17)11-18-13-8-4-3-7-12(13)15-16-18/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBAFSNXXGVYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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